1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester
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Overview
Description
1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester is a member of indazoles.
Scientific Research Applications
Synthesis and Structural Characterization
- A study focused on the synthesis of indazoles with ester-containing side chains, exploring the structural characterization of these compounds using techniques like NMR and IR spectroscopies, MS spectrometry, and X-ray diffraction. This research is significant in understanding the supramolecular architecture of indazoles like 1H-indazole-3-carboxylic acid esters (Teixeira et al., 2006).
Antispermatogenic Agents
- A series of halogenated 1-benzylindazole-3-carboxylic acids and derivatives were synthesized and studied for their effects on testicular weight and inhibition of spermatogenesis. These studies provide insights into the potential biological activities of these indazole derivatives (Corsi & Palazzo, 1976).
Anti-Inflammatory and Analgesic Activity
- Research was conducted on the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives, evaluating their anti-inflammatory and analgesic activities. This highlights the potential therapeutic applications of these compounds (Reddy et al., 2015).
Large-Scale Synthesis for Radiopharmaceuticals
- An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid was reported, indicating its utility in the field of radiopharmaceuticals (Coelho & Schildknegt, 2007).
Therapeutic Applications
- 1H-indazole-3-carboxylic acid esters and amides were synthesized using Pd-catalyzed carbonylations, suggesting their potential in drug design and therapeutic applications (Buchstaller et al., 2011).
Crystal Structure Analysis
- The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid was studied, providing insights into its molecular arrangement and potential stability as a pharmaceutical compound (Hu Yong-zhou, 2008).
Properties
Molecular Formula |
C16H12N4O5 |
---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H12N4O5/c21-14(17-10-5-7-11(8-6-10)20(23)24)9-25-16(22)15-12-3-1-2-4-13(12)18-19-15/h1-8H,9H2,(H,17,21)(H,18,19) |
InChI Key |
KMAJRGJBFOTMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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